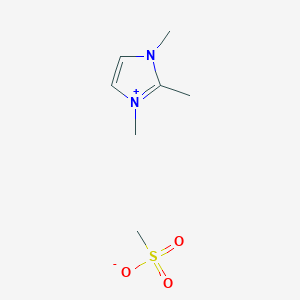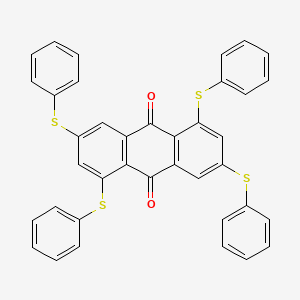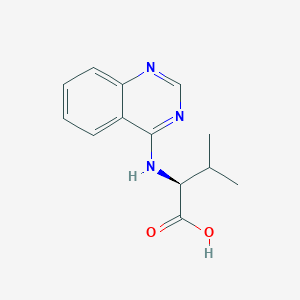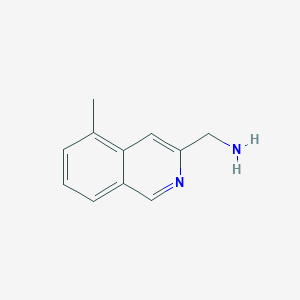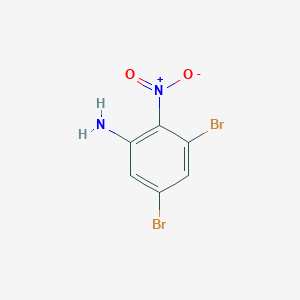
3,5-Dibromo-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2-nitroaniline is an organic compound with the molecular formula C6H3Br2N2O2 It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 of the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dibromo-2-nitroaniline can be synthesized through a multi-step process involving nitration and bromination reactions. The typical synthetic route involves the nitration of aniline to form 2-nitroaniline, followed by bromination to introduce bromine atoms at the 3 and 5 positions. The reaction conditions often involve the use of bromine or bromide salts in an acidic medium .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of bromide-bromate salts in an aqueous acidic medium, which allows for the bromination of 2-nitroaniline under ambient conditions . This method is advantageous as it is solvent-free and can be recycled multiple times without loss of product yield or purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-2-nitroaniline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Bromination: The compound can undergo further bromination reactions to introduce additional bromine atoms.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.
Reduction: Reducing agents such as hydrogen gas with a catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid, are commonly used.
Bromination: Bromine or bromide salts in the presence of an oxidizing agent are used for bromination reactions.
Major Products Formed
Nucleophilic Aromatic Substitution: Depending on the nucleophile, products can include substituted anilines.
Reduction: The major product is 3,5-dibromo-2-aminobenzene.
Bromination: Further brominated derivatives of this compound.
Aplicaciones Científicas De Investigación
3,5-Dibromo-2-nitroaniline has several applications in scientific research:
Mecanismo De Acción
The exact mechanism of action of 3,5-Dibromo-2-nitroaniline is not fully understood. it is believed to involve the inhibition of enzymes involved in drug metabolism, such as CYP2C8. This inhibition can affect the metabolism of certain drugs, leading to altered pharmacokinetics. Additionally, the compound has been shown to exhibit antioxidant and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibromo-6-nitroaniline
- 2,6-Dibromo-4-nitroaniline
- 3,5-Dibromo-4-nitroaniline
Uniqueness
3,5-Dibromo-2-nitroaniline is unique due to the specific positioning of the bromine and nitro groups on the benzene ring. This positioning influences its chemical reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different biological activities and industrial applications due to these structural differences .
Propiedades
Fórmula molecular |
C6H4Br2N2O2 |
|---|---|
Peso molecular |
295.92 g/mol |
Nombre IUPAC |
3,5-dibromo-2-nitroaniline |
InChI |
InChI=1S/C6H4Br2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2 |
Clave InChI |
YZCKBVZDELGKKR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)[N+](=O)[O-])Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


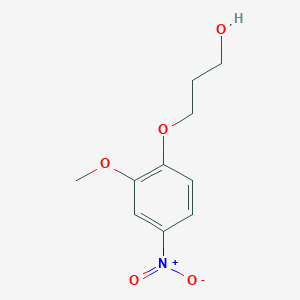
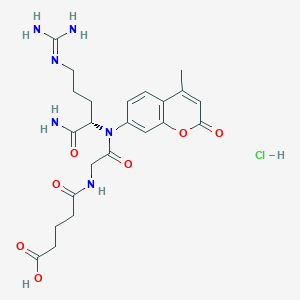
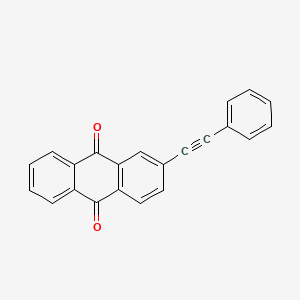
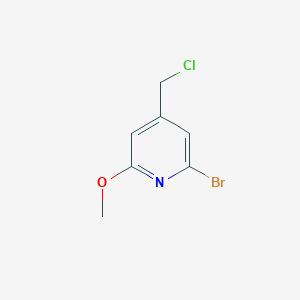
![4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13142865.png)


![1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B13142897.png)
